1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Overview
Description
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an ethanone group at position 4
Preparation Methods
The synthesis of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone typically involves the following steps:
Synthesis of 1-Benzyl-1H-pyrazole: This can be achieved by the reaction of benzylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Formation of this compound: The 1-Benzyl-1H-pyrazole is then reacted with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine to yield the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors for cancer therapy.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interaction of pyrazole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate phosphorylation . The pathways involved in its action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazole-4-boronic acid: This compound has a boronic acid group instead of an ethanone group and is used in different applications, such as in Suzuki coupling reactions.
1-Benzyl-1H-pyrazol-4-yl)methylamine: This compound has a methylamine group instead of an ethanone group and is used in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKBKNYKUSDAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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